molecular formula C9H12N4O B13004665 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine

2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine

Cat. No.: B13004665
M. Wt: 192.22 g/mol
InChI Key: HSSLEAPHJVNMJK-UHFFFAOYSA-N
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Description

2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For example, starting from pyrrole, chloramine, and formamidine acetate, the compound can be synthesized through a series of reactions involving cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. A notable method includes the use of pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach, which allows for the efficient production of the triazine core . This process is optimized for large-scale operations, ensuring safety and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine core.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine core, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features.

    4-Aminopyrrolo[2,1-f][1,2,4]triazine: An analog used in the synthesis of antiviral agents.

    7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine: A derivative used in the preparation of remdesivir.

Uniqueness

This makes it a versatile intermediate in the synthesis of bioactive molecules and materials with specific properties .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethanamine

InChI

InChI=1S/C9H12N4O/c1-14-9-8-4-7(2-3-10)5-13(8)12-6-11-9/h4-6H,2-3,10H2,1H3

InChI Key

HSSLEAPHJVNMJK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NN2C1=CC(=C2)CCN

Origin of Product

United States

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